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Introduction

ML399 is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction
(PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in
a subset of aggressive hematological malignancies, particularly in acute leukemias harboring
MLL gene rearrangements. By disrupting the Menin-MLL complex, ML399 offers a targeted
therapeutic strategy to reverse the oncogenic gene expression program initiated by MLL fusion
proteins. This technical guide provides a comprehensive overview of the pharmacodynamics of
ML399, including its mechanism of action, quantitative biochemical and cellular activity, and
detailed experimental protocols for its evaluation.

Mechanism of Action: Disrupting the Menin-MLL
Oncogenic Axis

ML399 exerts its therapeutic effect by directly binding to Menin and competitively inhibiting its
interaction with the N-terminal region of MLL or MLL fusion proteins. In MLL-rearranged
leukemias, the fusion proteins recruit Menin to chromatin, which is essential for the
upregulation of downstream target genes such as HOXA9 and MEIS1. These genes are critical
for maintaining the leukemic state by promoting proliferation and blocking differentiation of
hematopoietic progenitor cells.
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By occupying the MLL binding pocket on Menin, ML399 effectively displaces MLL fusion

proteins from their target gene promoters. This leads to the downregulation of HOXA9 and

MEIS1 expression, ultimately resulting in the inhibition of leukemic cell growth, induction of

apoptosis, and promotion of cellular differentiation.

Quantitative Pharmacodynamic Profile

The activity of ML399 has been characterized through a series of in vitro biochemical and cell-

based assays, demonstrating its high potency and selectivity for MLL-rearranged leukemia

cells.
Cell
Parameter Value Assay Type . Reference
Line/System
Fluorescence In vitro Menin-
IC50 90 nM o ) _ [1]
Polarization MLL interaction
MTT Cell MLL-AF9
GI50 ~4 M . _ [2]
Viability Assay leukemia cells
Solubility (PBS, Probe Chemical
86.9 £ 8.2 uM o N/A [2]
pH 7.4) Characterization
Stability in PBS o
98.6% remaining  LC-MS N/A [2]
(24h)
Stability in PBS o
96.1% remaining  LC-MS N/A [2]

(48h)

Signaling Pathway

The signaling pathway disrupted by ML399 is central to the pathogenesis of MLL-rearranged

leukemia. The following diagram illustrates the mechanism of action of ML399.
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Mechanism of Action of ML399

ML399 disrupts the Menin-MLL fusion protein interaction.

Mechanism of Action of ML399 Cell Nucleus
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ML399 disrupts the Menin-MLL fusion protein interaction.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Menin-MLL inhibitors. The
following sections provide protocols for the key assays used to characterize ML399.

Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction

This biochemical assay quantitatively measures the ability of a compound to disrupt the
interaction between Menin and a fluorescently labeled MLL-derived peptide.

Materials:

Full-length human Menin protein

Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-43)

Assay Buffer: 20 mM Tris-HCI pH 7.5, 100 mM NaCl, 5 mM DTT, 1 mg/mL BSA, 0.5 mg/mL

bovine gamma globulin

ML399 stock solution in DMSO
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384-well, low-volume, black, non-binding surface plates

Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 535
nm)

Procedure:

Prepare serial dilutions of ML399 in Assay Buffer.

In a 384-well plate, add the diluted ML399 solutions. Include wells with buffer and DMSO as
negative controls (0% inhibition) and wells with a known potent inhibitor or no Menin protein
as positive controls (100% inhibition).

Add the fluorescently labeled MLL peptide to all wells at a final concentration determined by
prior titration (typically in the low nanomolar range).

Initiate the binding reaction by adding the Menin protein to all wells (except for the 100%
inhibition control without Menin) at a concentration that yields approximately 75-80% of the
maximum polarization signal.

Incubate the plate at room temperature for 30 minutes, protected from light.
Measure the fluorescence polarization of each well using the plate reader.

Calculate the percent inhibition for each concentration of ML399 and determine the IC50
value by fitting the data to a four-parameter logistic equation.
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Fluorescence Polarization Assay Workflow

Workflow for the Menin-MLL FP assay.

(Prepare serial dilutions of MLBQSD

Add ML399 and controls to 384-well plate

:

Add fluorescently labeled MLL peptide

Add Menin protein to initiate binding
Encubate at RT for 30 min)

Measure fluorescence polarization

:

Calculate % inhibition and IC50
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Workflow for the Menin-MLL FP assay.
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MTT Cell Viability Assay in MLL-AF9 Cells

This cell-based assay assesses the effect of ML399 on the proliferation of MLL-rearranged
leukemia cells.

Materials:

e MLL-AF9 expressing leukemia cells (e.g., murine bone marrow cells transformed with MLL-
AF9)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and
appropriate cytokines)

e ML399 stock solution in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)

o 96-well clear-bottom cell culture plates

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed MLL-AF9 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL
of complete medium.

o Prepare serial dilutions of ML399 in complete medium and add them to the wells. Include
DMSO-treated wells as a vehicle control.

 Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
e Add 10 pL of MTT solution to each well and incubate for an additional 4 hours.

e Add 100 pL of solubilization buffer to each well and incubate overnight at 37°C to dissolve
the formazan crystals.
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» Measure the absorbance of each well at 570 nm using a microplate reader.

o Calculate the percentage of cell growth inhibition (Gl) for each concentration of ML399
relative to the vehicle control and determine the GI50 value.
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MTT Cell Viability Assay Workflow

? Workflow for the MTT cell viability assay.
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Workflow for the MTT cell viability assay.
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Off-Target Profile

The selectivity of ML399 was assessed using the Eurofins Lead Profiler screen, which
evaluated its activity against a panel of 68 G-protein coupled receptors (GPCRS), ion channels,
and transporters at a concentration of 10 uM.[2] The results indicated that ML399 has 16
significant off-target activities, which include a number of monoaminergic and ion channel
targets.[2] Further investigation is ongoing to determine the impact of these off-target activities
on the in vivo proof-of-concept studies. A detailed quantitative breakdown of these off-target
interactions is not publicly available at this time.

Conclusion

ML399 is a valuable chemical probe for studying the biology of MLL-rearranged leukemias and
serves as a promising starting point for the development of novel therapeutics. Its potent and
specific inhibition of the Menin-MLL interaction leads to the downregulation of key oncogenic
drivers and subsequent inhibition of leukemia cell proliferation. The experimental protocols and
pharmacodynamic data presented in this guide provide a solid foundation for researchers and
drug development professionals working to advance targeted therapies for this challenging
disease. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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